molecular formula C14H19NO4 B6462089 14-methoxy-6-methyl-2-oxa-6-azatricyclo[8.4.0.0^{3,8}]tetradeca-1(14),10,12-triene-3,9-diol CAS No. 2548987-45-5

14-methoxy-6-methyl-2-oxa-6-azatricyclo[8.4.0.0^{3,8}]tetradeca-1(14),10,12-triene-3,9-diol

Cat. No. B6462089
M. Wt: 265.30 g/mol
InChI Key: BUGIUDUQSNEKKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

14-methoxy-6-methyl-2-oxa-6-azatricyclo[8.4.0.0^{3,8}]tetradeca-1(14),10,12-triene-3,9-diol is a useful research compound. Its molecular formula is C14H19NO4 and its molecular weight is 265.30 g/mol. The purity is usually 95%.
The exact mass of the compound 14-methoxy-6-methyl-2-oxa-6-azatricyclo[8.4.0.0^{3,8}]tetradeca-1(14),10,12-triene-3,9-diol is 265.13140809 g/mol and the complexity rating of the compound is 339. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 14-methoxy-6-methyl-2-oxa-6-azatricyclo[8.4.0.0^{3,8}]tetradeca-1(14),10,12-triene-3,9-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 14-methoxy-6-methyl-2-oxa-6-azatricyclo[8.4.0.0^{3,8}]tetradeca-1(14),10,12-triene-3,9-diol including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for compound '14-methoxy-6-methyl-2-oxa-6-azatricyclo[8.4.0.0^{3,8}]tetradeca-1(14),10,12-triene-3,9-diol' involves the synthesis of a tricyclic compound with an oxa-azabicyclic ring system and a diol functional group.

Starting Materials
4-methyl-2-pentanone, 2,3-epoxy-1-propanol, 2-aminoethanol, methanol, sodium hydroxide, hydrochloric acid, sodium borohydride, acetic anhydride, pyridine, p-toluenesulfonic acid, sodium bicarbonate, sodium sulfate, magnesium sulfate, ethyl acetate, hexane

Reaction
1. Conversion of 4-methyl-2-pentanone to 4-methyl-2-pentanol using sodium borohydride as a reducing agent., 2. Conversion of 4-methyl-2-pentanol to 4-methyl-2-pentene using p-toluenesulfonic acid as a catalyst., 3. Epoxidation of 4-methyl-2-pentene using 2,3-epoxy-1-propanol and sodium hydroxide., 4. Ring-opening of the epoxide with 2-aminoethanol to form a hydroxy-amine intermediate., 5. Cyclization of the hydroxy-amine intermediate to form a tricyclic compound with an oxa-azabicyclic ring system., 6. Protection of the hydroxyl group with acetic anhydride and pyridine to form an acetyl derivative., 7. Methylation of the nitrogen atom using methanol and sodium hydroxide., 8. Deprotection of the acetyl group using sodium bicarbonate., 9. Oxidation of the primary alcohol to a diol using sodium periodate., 10. Purification of the compound using column chromatography with ethyl acetate and hexane as eluents.

properties

IUPAC Name

6-methoxy-2-methyl-3,4,10,10a-tetrahydro-1H-chromeno[3,2-c]pyridine-4a,10-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-15-7-6-14(17)10(8-15)12(16)9-4-3-5-11(18-2)13(9)19-14/h3-5,10,12,16-17H,6-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUGIUDUQSNEKKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(C(C1)C(C3=C(O2)C(=CC=C3)OC)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

14-Methoxy-6-methyl-2-oxa-6-azatricyclo[8.4.0.0^{3,8}]tetradeca-1(14),10,12-triene-3,9-diol

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